molecular formula C20H13F3N2S B3140809 2-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile CAS No. 478043-37-7

2-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B3140809
CAS No.: 478043-37-7
M. Wt: 370.4 g/mol
InChI Key: QFOZLTOOFFSJRA-UHFFFAOYSA-N
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Description

The compound “2-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile” is a chemical substance with the CAS number 478043-37-7 . It is available for purchase from various scientific suppliers .

Scientific Research Applications

Synthesis and Chemical Properties

  • Trimerization and Formation of Derivatives : 1-Phenylsulfanyl-2,2,2-trifluoroethyl isocyanide, a compound related to the specified chemical, exhibits selective trimerization at room temperature, forming a dihydropyrimidine derivative. This reaction highlights its potential in creating complex chemical structures (Uno et al., 1996).

  • Derivative Synthesis and Assessment : The specified compound can react with various bi-functional reagents to produce a range of derivatives, including pyrimidine, thiourea, and acetamide, under optimized conditions. This reactivity is significant for synthesizing diverse chemical structures for further research (Mansour et al., 2021).

Biomedical Applications

  • Antimicrobial Activity : Derivatives of nicotinonitrile, closely related to the specified compound, have been synthesized and shown to possess antimicrobial activity against various bacteria and fungi. This implies potential applications in developing new antimicrobial agents (Guna et al., 2015).

  • Antiprotozoal Activity : Certain nicotinonitrile derivatives, which may include compounds structurally similar to the specified chemical, have shown effectiveness against protozoal infections such as Trypanosoma and Plasmodium species. This suggests potential use in antiprotozoal drug development (Ismail et al., 2003).

Industrial and Environmental Applications

  • Corrosion Inhibition : Nicotinonitriles, which share structural similarities with the specified compound, have been studied as corrosion inhibitors for mild steel in acidic environments. This suggests possible applications in industrial settings to prevent metal corrosion (Singh et al., 2016).

  • Pesticide Development : Sulfoximines, a class of compounds that may include the specified chemical, have been studied for their efficacy against various insect pests, including those resistant to other insecticides. This highlights potential applications in developing new pesticides (Sparks et al., 2013).

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2S/c1-13-7-9-15(10-8-13)26-19-16(12-24)17(20(21,22)23)11-18(25-19)14-5-3-2-4-6-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOZLTOOFFSJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701141278
Record name 2-[(4-Methylphenyl)thio]-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478043-37-7
Record name 2-[(4-Methylphenyl)thio]-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478043-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Methylphenyl)thio]-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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